Guanidine, 3-(6-methoxy-4-methyl-2-quinazolinyl)-2,3-bispropanoyl-
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Overview
Description
N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the quinazoline core through a series of condensation reactions, followed by functional group modifications to introduce the methoxy and methyl groups . The final step involves the formation of the amide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide bond can produce an amine .
Scientific Research Applications
N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-METHOXY-4-METHYLQUINAZOLINE
- 2-METHOXY-4-METHYLQUINAZOLINE
- 4-METHOXY-6-METHYLQUINAZOLINE
Uniqueness
N-(Z)-[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is unique due to its specific functional groups and the configuration of its amide linkage. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[N'-(6-methoxy-4-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O3/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-10(3)12-9-11(25-4)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
InChI Key |
MYMWXKHOJCDOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)OC)C)NC(=O)CC |
Origin of Product |
United States |
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